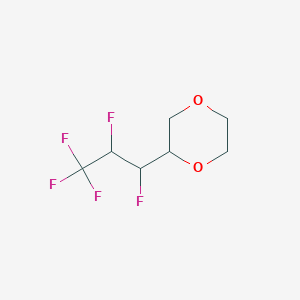
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene, commonly referred to as DTC-TFE, is a halogenated aromatic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of about 77°C. DTC-TFE has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also used as a solvent for a variety of reactions, and has been studied for its potential applications in biochemistry and pharmacology.
Applications De Recherche Scientifique
DTC-TFE has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been studied for its ability to interact with proteins, enzymes, and other biological molecules. In particular, DTC-TFE has been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents.
Mécanisme D'action
The mechanism of action of DTC-TFE is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTC-TFE are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DTC-TFE for laboratory experiments include its high reactivity and low toxicity. Additionally, it has been found to be a useful reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. However, there are some limitations to using DTC-TFE. For example, it is a volatile liquid with a boiling point of about 77°C, which can make it difficult to store and handle. In addition, its mechanism of action is not fully understood, so it is important to be cautious when using it in experiments.
Orientations Futures
There are a variety of potential future directions for the research and application of DTC-TFE. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug discovery and development, as well as its ability to interact with proteins, enzymes, and other biological molecules. Additionally, further research could be conducted to explore its potential uses in other areas, such as environmental remediation and industrial processes.
Méthodes De Synthèse
DTC-TFE can be synthesized via a two-step process. The first step involves the reaction of 2,5-dichlorobenzene with trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene and 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzoic acid. The second step involves the hydrolysis of the benzoic acid to produce the desired product, DTC-TFE.
Propriétés
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)




![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)